4-(2-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile
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Overview
Description
4-(2-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C13H12ClNO2. It is a heterocyclic compound that contains a tetrahydropyran ring, a chlorobenzoyl group, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 2-chlorobenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
4-(2-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Material Science: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Cyanotetrahydropyran: Similar structure but lacks the chlorobenzoyl group.
Tetrahydro-2H-pyran-4-carbonitrile: Similar structure but lacks the chlorobenzoyl group.
4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid: Contains a tetrahydropyran ring but has different functional groups
Uniqueness
4-(2-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the chlorobenzoyl and nitrile groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C13H12ClNO2 |
---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
4-(2-chlorobenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C13H12ClNO2/c14-11-4-2-1-3-10(11)12(16)13(9-15)5-7-17-8-6-13/h1-4H,5-8H2 |
InChI Key |
PMHMMHPWYFVTLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C#N)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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